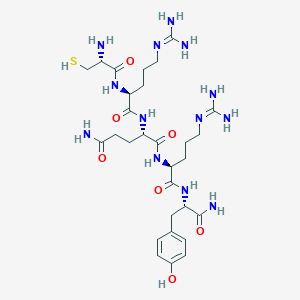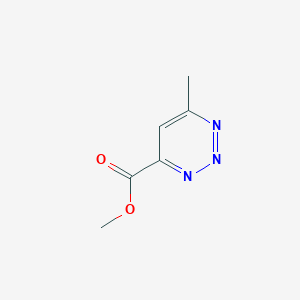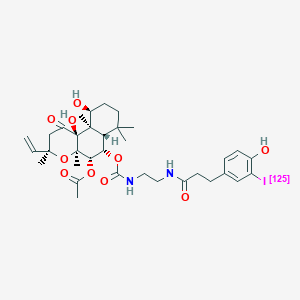
6-I-Hpp-fsk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-I-Hpp-fsk, also known as 6-isobutyl-9-(methoxymethyl)-1,3-dioxolo[4,5-h]quinolin-2(3H)-one, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 6-I-Hpp-fsk involves the activation of the adenylyl cyclase enzyme, which converts ATP to cAMP. This increase in cAMP levels leads to the activation of downstream signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Biochemical and Physiological Effects
6-I-Hpp-fsk has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-I-Hpp-fsk can increase cAMP levels in a dose-dependent manner. This increase in cAMP levels leads to the activation of downstream signaling pathways, including PKA and Epac. These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-I-Hpp-fsk in lab experiments is its ability to activate the cAMP signaling pathway in a dose-dependent manner. This allows researchers to study the effects of cAMP signaling on a wide range of cellular processes. However, one limitation of using 6-I-Hpp-fsk is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research involving 6-I-Hpp-fsk. One area of interest is the study of the effects of cAMP signaling on cancer cell growth and differentiation. Another area of interest is the development of more efficient synthesis methods for 6-I-Hpp-fsk, which would make it more accessible for use in large-scale experiments. Additionally, the development of more specific and potent cAMP activators could lead to the discovery of new therapeutic targets for a wide range of diseases.
Métodos De Síntesis
The synthesis of 6-I-Hpp-fsk involves the reaction of 6-isobutyl-1,3-dioxolo[4,5-h]quinolin-2(3H)-one with methoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
6-I-Hpp-fsk has been shown to have potential applications in scientific research due to its ability to activate the cAMP signaling pathway. This pathway is involved in a wide range of physiological processes, including cell growth, differentiation, and metabolism. By activating this pathway, 6-I-Hpp-fsk can be used to study these processes in vitro.
Propiedades
Número CAS |
135159-46-5 |
|---|---|
Nombre del producto |
6-I-Hpp-fsk |
Fórmula molecular |
C34H47IN2O10 |
Peso molecular |
768.6 g/mol |
Nombre IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C34H47IN2O10/c1-8-31(5)18-24(41)34(44)32(6)23(40)13-14-30(3,4)27(32)26(28(45-19(2)38)33(34,7)47-31)46-29(43)37-16-15-36-25(42)12-10-20-9-11-22(39)21(35)17-20/h8-9,11,17,23,26-28,39-40,44H,1,10,12-16,18H2,2-7H3,(H,36,42)(H,37,43)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |
Clave InChI |
LWLDYBWLIPVYGP-UZONJECRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I] |
SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
SMILES canónico |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
Sinónimos |
(125I)6-IHPP-Fsk 2-(3-(4-hydroxy-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-(2-aminoethyl)aminocarbonylforskolin 6-125I-HPP-Fsk 6-I-HPP-Fsk 6-IHPP-forskolin 6-IHPP-Fsk |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




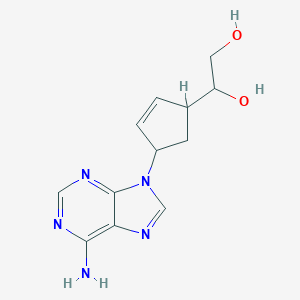
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)
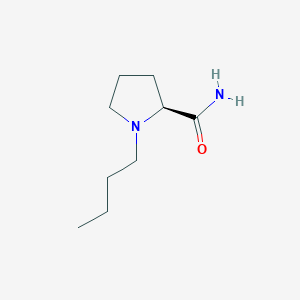
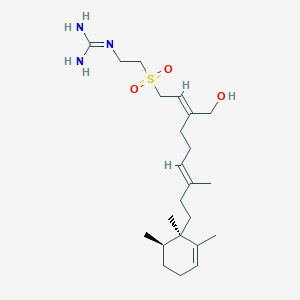
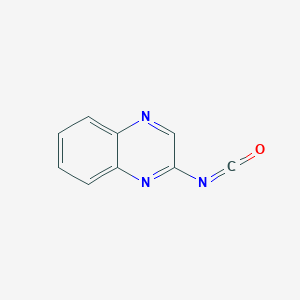
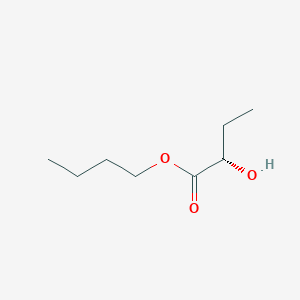
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

